molecular formula C15H21NO2 B13137055 (S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate

(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate

Cat. No.: B13137055
M. Wt: 247.33 g/mol
InChI Key: NRRWLVIUZOVWTI-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate typically involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction proceeds through the formation of an intermediate mixed anhydride, which then reacts with the amine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 2-phenylpyrrolidine-1-carboxylate
  • tert-Butyl 2-phenylpyrrolidine-1-carboxylate (racemic mixture)

Uniqueness

(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer ®-tert-Butyl 2-phenylpyrrolidine-1-carboxylate. The specific configuration of the compound can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in stereoselective synthesis and chiral resolution studies .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl (2S)-2-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-11-7-10-13(16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m0/s1

InChI Key

NRRWLVIUZOVWTI-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2

Origin of Product

United States

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